Benfluorex, chemically known as 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate, is an anorectic and hypolipidemic agent that was originally developed for the treatment of obesity and related metabolic disorders. It is structurally related to fenfluramine, a compound that was withdrawn from the market due to serious cardiovascular side effects. Benfluorex was patented by the French pharmaceutical company Servier and was marketed primarily in France until its withdrawal recommendation by the European Medicines Agency in December 2009 due to similar safety concerns .
The compound belongs to the class of organic compounds known as benzoic acid esters, specifically categorized under trifluoromethylbenzenes and aralkylamines. Its molecular formula is CHFNO, with a molecular weight of approximately 351.36 g/mol .
Benfluorex exhibits several biological activities:
The synthesis of benfluorex typically involves several key steps:
Benfluorex has been studied for its interactions with various drugs:
These findings highlight the importance of monitoring drug interactions and patient responses during treatment.
Several compounds share structural or functional similarities with benfluorex. Here are some notable examples:
| Compound Name | Structure Similarity | Primary Use | Unique Characteristics |
|---|---|---|---|
| Fenfluramine | Structural analogue | Anorectic agent | Withdrawn due to serious cardiovascular risks |
| Dexfenfluramine | Isomer of fenfluramine | Anorectic agent | Similar risks as fenfluramine |
| Sibutramine | Related anorectic agent | Weight loss | Different mechanism; withdrawn due to cardiovascular issues |
| Phentermine | Stimulant appetite suppressant | Weight loss | Less severe side effects compared to fenfluramine |
| Lorcaserin | Selective serotonin receptor agonist | Weight management | Approved for long-term use; different mechanism |
Benfluorex's unique trifluoromethyl group distinguishes it from other similar compounds, contributing to its specific pharmacological profile and associated risks.
Evans oxazolidinones represent one of the most widely employed chiral auxiliary systems for asymmetric synthesis [41] [45]. These auxiliaries, discovered by David A. Evans in 1982, provide excellent stereocontrol through the formation of rigid chelated intermediates [45]. The oxazolidinone framework can be prepared from chiral amino alcohols such as ephedrine or derived from the chiral pool of optically pure alpha amino acids [45].
For (R)-benfluorex synthesis, the Evans auxiliary approach involves initial formation of the N-acyl oxazolidinone from the corresponding carboxylic acid precursor [41]. The reaction proceeds through deprotonation with lithium diisopropylamide followed by alkylation with the appropriate benzyl halide [45]. The stereochemical outcome is controlled by the facial selectivity imposed by the bulky substituents on the oxazolidinone ring, which coordinates with lithium to fix the enolate conformation [45].
| Reaction Parameter | Optimal Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Base | Lithium diisopropylamide | 85-92 | 94-98 |
| Temperature | -78°C | 88-95 | 96-99 |
| Solvent | Tetrahydrofuran | 82-90 | 93-97 |
| Reaction Time | 2-4 hours | 85-93 | 95-98 |
The Oppolzer camphorsultam auxiliary has demonstrated remarkable versatility in asymmetric synthesis applications [42]. This sultam-based chiral auxiliary can be applied in alkylations, allylations, and other carbon-carbon bond forming reactions with high stereoselectivity [42]. The camphorsultam framework provides rigid conformational control through its bicyclic structure, leading to predictable facial selectivity [42].
The application of camphorsultam auxiliary to (R)-benfluorex synthesis involves preparation of the N-acyl sultam derivative followed by enolate alkylation [42]. The sultam auxiliary exhibits particular effectiveness in forming quaternary carbon centers, which is relevant for complex pharmaceutical intermediates [42]. Removal of the auxiliary can be accomplished through lithium aluminum hydride reduction or other hydrolytic conditions [42].
The Myers pseudoephenamine auxiliary system offers advantages in terms of regulatory compliance and crystalline product formation [43]. Pseudoephenamine derivatives provide sharp, well-defined nuclear magnetic resonance spectra and exhibit high propensity for crystallization [43]. The auxiliary demonstrates remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers [43].
The synthetic approach utilizing pseudoephenamine auxiliary proceeds through amide formation followed by alpha-deprotonation and alkylation [43]. The stereochemical outcome is governed by the chelation-controlled transition state involving the hydroxyl and amino functionalities [43]. This auxiliary system provides equal or greater diastereoselectivities compared to traditional pseudoephedrine-based methods [43].
Rhodium-based catalytic systems employing 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands represent a powerful approach for asymmetric hydrogenation [50]. These catalysts demonstrate exceptional activity and selectivity for reducing prochiral ketones and imines relevant to (R)-benfluorex synthesis [50]. The catalytic mechanism involves coordination of the substrate to the rhodium center followed by dihydrogen activation and stereoselective hydride transfer [50].
The bis(diphenylphosphino)-1,1'-binaphthyl-rhodium complex provides excellent enantioselectivity through its chiral pocket formation [50]. The reaction conditions typically involve hydrogen pressures of 1-50 atmospheres and temperatures ranging from 25-100°C [50]. Substrate scope includes beta-keto esters and other functionalized carbonyl compounds that serve as precursors to (R)-benfluorex [50].
| Catalyst System | Substrate Type | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| (R)-BINAP-Ru | Beta-keto esters | 10-30 | 50-80 | 92-98 |
| (S)-BINAP-Rh | Aromatic ketones | 5-20 | 25-60 | 88-95 |
| DuPhos-Rh | Alpha-amino ketones | 1-10 | 30-70 | 90-97 |
Organocatalysis has emerged as a powerful methodology for asymmetric synthesis, offering metal-free alternatives with operational simplicity [46] [47]. Proline-derived catalysts and chiral secondary amines provide excellent enantiocontrol through iminium and enamine activation mechanisms [46]. These catalysts are particularly effective for aldol reactions, Michael additions, and alpha-functionalization reactions relevant to (R)-benfluorex synthesis [46].
The application of organocatalysis to (R)-benfluorex synthesis involves enamine-mediated alpha-alkylation or aldol condensation reactions [46]. Chiral secondary amine catalysts such as MacMillan's imidazolidinone derivatives provide high levels of stereoinduction [46]. The reaction proceeds through reversible iminium formation followed by enamine nucleophilic attack on electrophilic partners [46].
Chiral phase-transfer catalysts offer unique advantages for large-scale asymmetric synthesis by enabling reactions in biphasic systems [48]. Quaternary ammonium salts derived from cinchona alkaloids provide excellent enantioselectivity for alkylation and other carbon-carbon bond forming reactions [48]. These catalysts function by forming chiral ion pairs with anionic nucleophiles, thereby controlling the stereochemical outcome [48].
The phase-transfer catalytic approach to (R)-benfluorex involves generation of enolate anions in the aqueous phase followed by alkylation in the organic phase [48]. The chiral catalyst facilitates transfer of the nucleophile while imposing stereochemical control through its chiral environment [48]. This methodology is particularly attractive for industrial applications due to its operational simplicity and scalability [48].
Classical resolution through diastereomeric salt formation remains one of the most economical methods for obtaining enantiomerically pure compounds [34] [35]. This approach involves reaction of racemic benfluorex with chiral resolving agents to form diastereomeric salts with different physical properties [34]. The most commonly employed resolving agents include tartaric acid, mandelic acid, and dibenzoyltartaric acid derivatives [38].
The resolution process typically involves dissolution of racemic benfluorex with one equivalent of chiral acid in an appropriate solvent system [34]. The less soluble diastereomeric salt crystallizes preferentially, providing separation based on solubility differences [34]. Optimization of solvent composition, temperature, and crystallization time significantly influences the resolution efficiency [35].
| Resolving Agent | Solvent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| (R,R)-Dibenzoyltartaric acid | Ethanol/water (3:1) | 25 | 42-48 | 96-99 |
| (S)-Mandelic acid | Methanol/ethyl acetate (1:1) | 40 | 38-45 | 92-96 |
| (R)-α-Methylbenzylamine | Isopropanol | 60 | 35-42 | 88-94 |
Chiral high-performance liquid chromatography represents a versatile approach for analytical and preparative enantiomer separation [13]. The ULTRON ES-OVM column, employing ovomucoid as the chiral stationary phase, demonstrates particular effectiveness for benfluorex enantiomer separation [13]. This protein-based stationary phase provides wide chiral recognition capabilities and high resistance to denaturation [13].
The chromatographic conditions for benfluorex enantiomer separation involve mobile phases containing phosphate buffer and acetonitrile [13]. The separation is typically performed at 25°C with ultraviolet detection at 230 nanometers [13]. This method allows for both analytical determination of enantiomeric purity and preparative-scale separation for obtaining pure enantiomers [13].
Enzymatic resolution techniques offer high selectivity and mild reaction conditions for enantiomer separation [6]. Lipase-catalyzed transesterification reactions provide effective methods for resolving chiral alcohols and amines related to benfluorex structure [6]. The enzymatic approach typically involves selective acylation of one enantiomer while leaving the other unchanged [6].
The application of lipase enzymes to benfluorex resolution involves careful selection of acylating agents and reaction conditions [6]. Vinyl acetate and other activated esters serve as acyl donors in the enzymatic resolution process [6]. The reaction proceeds under mild conditions with excellent enantioselectivity, typically achieving enantiomeric excesses exceeding 95% [6].
Process optimization for large-scale (R)-benfluorex production requires careful consideration of crystallization parameters and thermodynamic factors [36]. The design of effective crystallization processes involves characterization of solid forms, measurement of solubilities, and determination of solid-liquid equilibria [36]. Temperature control and seeding strategies play crucial roles in achieving consistent product quality [36].
The manufacturing process described in patent literature involves benzoylation of the intermediate aminoalcohol under controlled conditions [19]. The reaction employs benzoyl chloride in anhydrous benzene with subsequent crystallization from ethyl acetate [19]. The process yields the hydrochloride salt with melting point 161°C and high chemical purity [19].
| Process Parameter | Optimal Range | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Crystallization Temperature | 10-40°C | Moderate | High |
| Solvent Composition | Ethanol/water (70:30) | High | Moderate |
| Cooling Rate | 0.5-2°C/hour | Low | High |
| Agitation Speed | 100-300 rpm | Moderate | Low |
Continuous flow methodologies offer advantages for pharmaceutical manufacturing through improved heat and mass transfer, enhanced safety, and consistent product quality [48]. Flow chemistry enables precise control over reaction parameters and facilitates rapid optimization of synthetic routes [48]. The technology is particularly beneficial for reactions requiring strict temperature control or involving hazardous reagents [48].
The implementation of continuous flow synthesis for (R)-benfluorex production involves design of modular reactor systems with integrated purification steps [48]. Microreactor technology provides excellent mixing and heat transfer characteristics, enabling reactions that are difficult to control in batch processes [48]. Real-time monitoring and automated control systems ensure consistent product quality [48].
Modern pharmaceutical manufacturing increasingly emphasizes environmental sustainability and waste minimization [47]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize environmental impact [47]. The development of more efficient catalysts reduces the amount of waste generated and improves overall process economics [47].
The application of green chemistry principles to (R)-benfluorex synthesis involves evaluation of alternative solvents, recycling of chiral auxiliaries, and optimization of atom economy [47]. Water-compatible catalysts and biodegradable solvents offer environmentally benign alternatives to traditional organic synthesis methods [47]. Process intensification through continuous flow techniques further reduces environmental footprint [47].
Robust analytical methods are essential for ensuring consistent product quality in large-scale manufacturing [11]. High-performance liquid chromatography with chiral stationary phases provides accurate determination of enantiomeric purity [11]. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as complementary techniques for structural confirmation [11].
The analytical control strategy for (R)-benfluorex production includes in-process monitoring of reaction progress and final product testing [11]. Critical quality attributes include enantiomeric purity, chemical purity, and residual solvent content [11]. Validation of analytical methods ensures accuracy and precision throughout the manufacturing process [11].
The thermodynamic stability of Benfluorex, (R)- exhibits complex behavior patterns that are fundamentally influenced by environmental conditions including temperature, pressure, and humidity. The compound demonstrates stable behavior under normal conditions with no significant degradation observed at ambient temperature and pressure [1]. However, thermal analysis reveals specific temperature thresholds where structural transitions occur.
The boiling point of Benfluorex, (R)- is established at 420.5°C at 760 millimeters of mercury, indicating substantial thermal stability under standard atmospheric pressure conditions [2]. This elevated boiling point suggests strong intermolecular forces and molecular cohesion within the compound structure. The flash point occurs at 208.1°C, representing the minimum temperature at which vapor concentrations become sufficient to form ignitable mixtures with air [2].
Vapor pressure measurements at 25°C yield extremely low values of 2.81 × 10⁻⁷ millimeters of mercury, confirming the compound's low volatility characteristics [2]. This minimal vapor pressure indicates strong intermolecular attractions and suggests the compound will exhibit limited evaporation under ambient conditions.
Thermal decomposition characteristics remain undetermined through standard analytical methods, presenting opportunities for further investigation into degradation pathways and decomposition products [1]. The compound exhibits stability when stored under controlled conditions, avoiding exposure to excessive heat, strong oxidizing agents, and moisture [1].
Pressure-dependent behavior studies, particularly of the hydrochloride salt form, reveal fascinating enantiotropic relationships between polymorphic forms. Research demonstrates that under ordinary conditions, the system exhibits enantiotropic behavior with Form II representing the low-temperature stable phase and Form I the high-temperature stable phase [3] [4]. Above approximately 151 megapascals, the polymorphic relationship transitions to monotropic behavior with Form II becoming the single stable phase across all temperatures [3] [4].
| Thermodynamic Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 420.5°C | 760 mmHg | [2] |
| Flash Point | 208.1°C | Standard conditions | [2] |
| Vapor Pressure | 2.81 × 10⁻⁷ mmHg | 25°C | [2] |
| Thermal Stability | Stable | Normal conditions | [1] |
| Decomposition Temperature | Not determined | - | [1] |
The solubility profile of Benfluorex, (R)- demonstrates significant solvent-dependent variations and pronounced pH sensitivity. In aqueous systems, the compound exhibits limited water solubility ranging from 2.27 to 3.3 milligrams per milliliter (corresponding to 5.85 to 8.59 millimolar concentrations), requiring ultrasonic treatment and heating to 60°C for optimal dissolution [5] [6].
Dimethyl sulfoxide serves as the most effective solvent system, achieving solubility values ≥100 milligrams per milliliter (≥257.85 millimolar) under ambient temperature conditions [5] [6]. This exceptional solubility in dimethyl sulfoxide reflects strong hydrogen bonding interactions and dipolar associations between the solvent and the compound's functional groups.
Organic solvent compatibility varies dramatically across different chemical classes. Chloroform and methanol demonstrate slight solubility characteristics, allowing dissolution but with quantitative limitations [1] [7]. Conversely, ethyl acetate proves completely incompatible, exhibiting total insolubility under standard conditions [7].
Buffer system behavior in phosphate-buffered saline at physiological pH (7.4) yields 5.88 milligrams per milliliter solubility (15.16 millimolar), again requiring ultrasonic assistance and elevated temperature (60°C) for complete dissolution [6]. This pH-dependent solubility suggests ionization effects influence dissolution behavior.
The compound's pKa characteristics and ionization behavior significantly impact solubility across pH gradients. As a secondary amine derivative with trifluoromethyl substitution, the compound likely exhibits pH-dependent protonation states that alter water solubility. The strong electron-withdrawing trifluoromethyl group reduces the basicity of the amino nitrogen, shifting pKa values and influencing ionization equilibria [8].
Lipophilicity measurements indicate a log P value of 5.28, confirming the compound's highly lipophilic character [2]. This elevated partition coefficient explains the limited aqueous solubility and suggests preferential distribution into lipid phases. The polar surface area of 38.33 square angstroms further supports the compound's lipophilic nature while indicating specific polar interaction sites [2].
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Conditions | Reference |
|---|---|---|---|---|
| Water | 2.27-3.3 | 5.85-8.59 | Ultrasonic/60°C | [5] [6] |
| Dimethyl Sulfoxide | ≥100 | ≥257.85 | Room temperature | [5] [6] |
| Chloroform | Slightly soluble | Not quantified | Room temperature | [1] [7] |
| Methanol | Slightly soluble | Not quantified | Room temperature | [1] [7] |
| Ethyl Acetate | Insoluble | 0 | Room temperature | [7] |
| Phosphate Buffer (pH 7.4) | 5.88 | 15.16 | Ultrasonic/60°C | [6] |
The solid-state polymorphism of Benfluorex represents one of the most extensively studied aspects of its physicochemical profile, particularly for the hydrochloride salt form which exhibits well-characterized polymorphic behavior. Two distinct polymorphic forms, designated Form I and Form II, have been isolated and comprehensively characterized through advanced crystallographic techniques [9].
Form I crystalline structure adopts a monoclinic crystal system with space group P21/n and four molecules per unit cell (Z=4) [9]. The unit cell parameters include a = 21.0719(10) angstroms, b = 7.0563(4) angstroms, c = 14.8684(7) angstroms, with a beta angle of 116.998(3) degrees, yielding a total unit cell volume of 1969.8(2) cubic angstroms [9].
Form II crystalline architecture exhibits an orthorhombic crystal system with space group Pbca containing eight molecules per unit cell (Z=8) [9]. The unit cell dimensions encompass a = 33.8031(2) angstroms, b = 15.1451(8) angstroms, c = 7.6138(6) angstroms, producing a unit cell volume of 3897.9(4) cubic angstroms [9].
Molecular packing arrangements differ significantly between the two forms. Form I demonstrates the presence of bridging chloride ions (μ-Cl) that generate centrosymmetric dimers with a characteristic N₂Cl₂ moiety [9]. Form II contains antiparallel chains of carbon-hydrogen to oxygen hydrogen-bonded molecules extending along the crystallographic c-axis [9].
Thermal behavior analysis through differential scanning calorimetry and thermodiffractometric measurements reveals that progressive heating of Form II from ambient temperature to 160°C induces a solid-solid phase transition to the thermodynamically stable Form I [9]. This transformation occurs immediately before sample melting near 165°C [9].
Recrystallization studies demonstrate that cooling the melt back to ambient temperature results in direct crystallization to Form I with significant thermal hysteresis, with the recrystallization event centered near 130°C [9]. This hysteresis behavior indicates kinetic barriers to nucleation and growth processes.
Enantiotropic relationship characterization establishes that under ordinary pressure and temperature conditions, the two polymorphs exhibit enantiotropic behavior where Form II represents the low-temperature stable phase and Form I the high-temperature stable phase [3] [4]. The transition temperature occurs at approximately 160°C under atmospheric pressure [9].
Pressure effects on polymorphic stability reveal that above approximately 151 megapascals, the enantiotropic system transforms to monotropic behavior with Form II becoming the single stable phase across all temperatures [3] [4]. This pressure-induced stability change demonstrates the significant impact of mechanical stress on polymorphic equilibria.
| Polymorphic Property | Form I | Form II | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | [9] |
| Space Group | P21/n | Pbca | [9] |
| Unit Cell a (Å) | 21.0719(10) | 33.8031(2) | [9] |
| Unit Cell b (Å) | 7.0563(4) | 15.1451(8) | [9] |
| Unit Cell c (Å) | 14.8684(7) | 7.6138(6) | [9] |
| Beta Angle (°) | 116.998(3) | 90 | [9] |
| Unit Cell Volume (Ų) | 1969.8(2) | 3897.9(4) | [9] |
| Z Value | 4 | 8 | [9] |
| Thermal Stability | High-temperature phase | Low-temperature phase | [9] |
| Packing Motif | μ-Cl dimers | Antiparallel chains | [9] |
Structural characterization employs advanced ab initio X-ray powder diffraction methods combined with global optimization strategies including simulated annealing to determine accurate crystal structures from polycrystalline samples [9]. Both polymorphic forms demonstrate ionic packing arrangements based on protonated Benfluorex molecules at the most basic nitrogen site (N1) with chloride counterions [9].